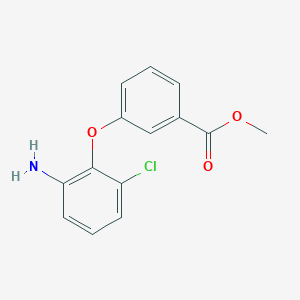

Methyl 3-(2-amino-6-chlorophenoxy)benzoate

CAS No.: 946682-35-5

Cat. No.: VC2305414

Molecular Formula: C14H12ClNO3

Molecular Weight: 277.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946682-35-5 |

|---|---|

| Molecular Formula | C14H12ClNO3 |

| Molecular Weight | 277.7 g/mol |

| IUPAC Name | methyl 3-(2-amino-6-chlorophenoxy)benzoate |

| Standard InChI | InChI=1S/C14H12ClNO3/c1-18-14(17)9-4-2-5-10(8-9)19-13-11(15)6-3-7-12(13)16/h2-8H,16H2,1H3 |

| Standard InChI Key | GZLIVHOEGTZZJM-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=CC=C1)OC2=C(C=CC=C2Cl)N |

| Canonical SMILES | COC(=O)C1=CC(=CC=C1)OC2=C(C=CC=C2Cl)N |

Introduction

Chemical Properties and Structure

Molecular Characteristics

Methyl 3-(2-amino-6-chlorophenoxy)benzoate is an aromatic compound with the molecular formula C₁₄H₁₂ClNO₃ and a precise molecular weight of 277.70 g/mol . The structure features a benzoate core with a methyl ester group, linked to a 2-amino-6-chlorophenoxy substituent through an ether bond. The presence of the amino group at the 2-position and the chlorine atom at the 6-position of the phenoxy ring contributes to the compound's unique chemical reactivity and potential biological activity . The compound's structure incorporates multiple functional groups that can participate in various chemical transformations, making it a valuable building block in organic synthesis.

Spectroscopic Identification

The spectroscopic profile of Methyl 3-(2-amino-6-chlorophenoxy)benzoate provides essential data for its identification and structural confirmation. The compound can be precisely identified through its unique InChI key (GZLIVHOEGTZZJM-UHFFFAOYSA-N) and SMILES notation (COC(=O)C1=CC(=CC=C1)OC2=C(C=CC=C2Cl)N) . Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for the aromatic protons, the methyl ester group, and the amino group, while Infrared (IR) spectroscopy would display characteristic absorption bands for the ester carbonyl, ether linkage, and amino functionalities. Mass spectrometry would reveal a molecular ion peak at m/z 277, corresponding to its molecular weight, with fragmentation patterns distinctive of its structural features .

Synthesis Methods

General Synthetic Approaches

The synthesis of Methyl 3-(2-amino-6-chlorophenoxy)benzoate typically involves several strategic approaches depending on the available starting materials and desired scale. One common method involves the esterification of the corresponding carboxylic acid, 3-(2-amino-6-chlorophenoxy)benzoic acid, with methanol in the presence of an acid catalyst . This approach typically employs concentrated sulfuric acid or hydrogen chloride gas as catalysts, with reaction temperatures maintained between room temperature and reflux conditions . Alternative routes might include the O-arylation of methyl 3-hydroxybenzoate with 2-amino-6-chlorophenol using coupling conditions such as copper catalysis or through Mitsunobu reaction conditions.

Industrial Production Methods

For larger-scale production, industrial methods focus on optimizing yield, purity, and operational efficiency. In industrial settings, continuous flow reactors may be employed to enhance reaction control and throughput. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving high-quality product with minimal impurities. Industrial processes might utilize alternative esterification methods such as those employing alkylating reagents like dimethyl sulfate under basic conditions, which can offer advantages in terms of reaction time and purification . Post-reaction workup typically involves extraction with appropriate solvents, followed by crystallization or chromatographic purification techniques to obtain the product with high purity .

Optimization Strategies

Several strategies have been developed to optimize the synthesis of Methyl 3-(2-amino-6-chlorophenoxy)benzoate and related compounds. One approach involves the careful control of reaction parameters such as temperature, solvent selection, and catalyst loading to maximize yield and minimize side reactions . The selection of appropriate protecting groups for the amino functionality may be necessary depending on the synthetic route employed, particularly when reactive intermediates or harsh conditions are involved . Modern synthetic approaches might incorporate microwave-assisted reactions or sonication to enhance reaction rates and efficiencies . Purification optimization is equally important, with techniques such as recrystallization from appropriate solvent systems or flash chromatography being commonly employed to achieve high purity product .

Chemical Reactions

Reactivity Patterns

Methyl 3-(2-amino-6-chlorophenoxy)benzoate exhibits diverse reactivity patterns owing to its multiple functional groups. The amino group can participate in various transformations including acylation, alkylation, and diazotization reactions, serving as a key site for further functionalization. The ester moiety can undergo hydrolysis, transesterification, and reduction to corresponding alcohols, providing access to derivatives with modified properties. The chlorine substituent acts as a potential site for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling . Additionally, the ether linkage provides stability to the molecule under most reaction conditions but can be cleaved under specific conditions, offering another point for structural modification.

Reaction Table

| Reaction Type | Reagents | Conditions | Major Products | Applications |

|---|---|---|---|---|

| Ester Hydrolysis | NaOH/KOH | Aqueous/alcoholic, room temperature to reflux | 3-(2-amino-6-chlorophenoxy)benzoic acid | Synthesis of amides and other derivatives |

| Amino Group Acylation | Acyl chlorides, anhydrides | Basic conditions, 0°C to room temperature | N-acyl derivatives | Pharmaceutical intermediates |

| Reduction | LiAlH₄, NaBH₄ | THF or diethyl ether, 0°C to room temperature | (3-(2-amino-6-chlorophenoxy)phenyl)methanol | Alcohol derivatives for further functionalization |

| Chlorine Substitution | Nucleophiles (e.g., amines, thiols) | Polar solvents, elevated temperatures | 2-amino-6-substituted phenoxy derivatives | Diverse functional analogs |

| Diazotization | NaNO₂, HCl | 0-5°C, aqueous conditions | Diazonium salts | Precursors for azo compounds and further transformations |

Reaction Mechanisms

The mechanisms of reactions involving Methyl 3-(2-amino-6-chlorophenoxy)benzoate are governed by the electronic and steric properties of its functional groups. In ester hydrolysis, nucleophilic attack of hydroxide on the carbonyl carbon leads to tetrahedral intermediate formation, followed by elimination to yield the carboxylic acid. For amino group transformations, the nitrogen acts as a nucleophile in acylation and alkylation reactions, with reactivity influenced by the electron-donating nature of the amino group and steric factors from neighboring substituents. The chlorine atom, positioned ortho to the amino group, experiences both electronic and steric effects that can influence its reactivity in substitution reactions. Understanding these mechanistic aspects is crucial for predicting reaction outcomes and designing synthetic routes involving this compound.

Applications in Research

Role in Organic Synthesis

Methyl 3-(2-amino-6-chlorophenoxy)benzoate serves as a valuable building block in organic synthesis due to its multifunctional nature. The compound functions as an important intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical potential. Its structural features allow for selective functional group manipulations, enabling the construction of diverse molecular scaffolds. The presence of the amino group provides a handle for introducing nitrogen-containing heterocycles, which are prevalent in many bioactive compounds. Furthermore, the compound's utility extends to the development of combinatorial libraries for drug discovery programs, where its functional groups can be systematically modified to generate collections of structurally related analogs for biological screening .

Pharmaceutical Development

In pharmaceutical research, Methyl 3-(2-amino-6-chlorophenoxy)benzoate holds significant potential as a precursor to biologically active compounds. The molecule's structural elements resemble those found in certain established drugs, particularly those targeting enzymes or receptors in which aromatic binding pockets are present. Derivatives of this compound may exhibit antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Research indicates potential applications in the development of anti-inflammatory agents, with the compound's structure allowing for modifications that can optimize binding to relevant biological targets. Additionally, the compound's structure can serve as a template for designing enzyme inhibitors, with its aromatic components potentially engaging in π-stacking interactions with protein residues.

Chemical Biology Applications

Beyond traditional medicinal chemistry, Methyl 3-(2-amino-6-chlorophenoxy)benzoate finds applications in chemical biology research. The compound can be incorporated into molecular probes for studying protein-ligand interactions, with its functional groups serving as attachment points for reporter moieties such as fluorophores or affinity tags. These chemical probes can help elucidate biochemical pathways and identify potential therapeutic targets. Additionally, derivatives of this compound may serve as tools for investigating specific cellular processes, offering insights into biological mechanisms that could inform drug discovery efforts. The compound's structural features also make it suitable for incorporation into peptidomimetics or other biomimetic molecules designed to modulate protein-protein interactions .

Biological Activity

Antimicrobial Properties

Preliminary research suggests that Methyl 3-(2-amino-6-chlorophenoxy)benzoate and its close structural analogs may possess antimicrobial activity against various pathogens. The compound's structure incorporates features commonly found in antimicrobial agents, including aromatic rings and polar functional groups that can interact with bacterial cellular components. Studies indicate potential effectiveness against both Gram-positive and Gram-negative bacteria, though comprehensive evaluation across diverse microbial strains remains ongoing. The mechanism of antimicrobial action likely involves disruption of microbial cell membranes, with the hydrophobic aromatic regions integrating into lipid bilayers while the polar groups interact with membrane proteins. Structure-activity relationship studies would be valuable to determine which structural features are most critical for antimicrobial activity and how modifications might enhance potency or spectrum of activity.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of Methyl 3-(2-amino-6-chlorophenoxy)benzoate is crucial for rational design of more potent derivatives. The amino group is likely essential for hydrogen bonding with biological targets, while modifications at this position (such as alkylation or acylation) could modulate binding affinity and selectivity. The chlorine substituent influences both the electronic properties of the aromatic system and the compound's lipophilicity, factors that can impact membrane permeability and target binding. The ester functionality serves as a potential hydrogen bond acceptor and could be modified to improve stability or introduce additional binding interactions. Systematic exploration of these structure-activity relationships through synthesis and biological evaluation of analogs would provide valuable insights for optimizing biological activity.

Comparison with Similar Compounds

Structural Analogs

Several structural analogs of Methyl 3-(2-amino-6-chlorophenoxy)benzoate exist, each with distinct properties and applications. Methyl 4-(2-amino-6-chlorophenoxy)benzoate represents a positional isomer with the ester group at the para position rather than meta, potentially affecting the compound's electronic properties and molecular geometry . Methyl 2-amino-5-(4-chlorophenoxy)benzoate features a different arrangement of the amino, chloro, and phenoxy substituents, resulting in altered reactivity patterns and biological activity profiles. Simpler analogs such as Methyl 3-(chloromethyl)benzoate lack the complex phenoxy linkage but retain the meta-substituted benzoate core structure . Methyl 2-amino-3-chlorobenzoate represents a more condensed structure without the phenoxy bridge, showing how structural simplification affects chemical and biological properties . Understanding these structural relationships provides valuable insights for structure-activity studies and rational compound design.

Advantages and Limitations

Current Research and Future Directions

Recent Studies

Recent research involving Methyl 3-(2-amino-6-chlorophenoxy)benzoate has focused on exploring its potential in various scientific domains. Studies have investigated its utility as a synthetic intermediate in the preparation of more complex molecules with potential pharmaceutical applications . Researchers have explored optimized synthetic routes to improve yield and purity, with particular attention to environmentally friendly methodologies that minimize waste and hazardous reagents . Some investigations have focused on the compound's potential biological activities, including antimicrobial, anti-inflammatory, and possibly anticancer properties. Structure-activity relationship studies have begun to elucidate which structural features are most important for specific biological activities, providing direction for future optimization efforts. Additionally, computational studies may have examined the compound's electronic properties and potential binding modes with biological targets.

Emerging Applications

Emerging applications for Methyl 3-(2-amino-6-chlorophenoxy)benzoate extend beyond traditional synthetic and pharmaceutical domains. The compound shows potential utility in materials science, where its aromatic structure and functional groups could be exploited in the development of specialty polymers or organic electronic materials . In chemical biology, derivatives functionalized with reporting groups could serve as molecular probes for studying specific cellular processes or protein-ligand interactions. The compound's structure might also inform the design of enzyme inhibitors or receptor modulators for targets implicated in various disease states. Additionally, the compound's antimicrobial potential could be explored in the context of materials with inherent antimicrobial properties, such as coatings or textiles designed to reduce pathogen colonization. These diverse applications highlight the compound's versatility as a building block for various scientific and technological applications .

Future Research Priorities

Several priorities can be identified for future research involving Methyl 3-(2-amino-6-chlorophenoxy)benzoate. Comprehensive evaluation of the compound's biological activity profile across multiple assay systems would provide valuable insights into its potential therapeutic applications. Development of structure-activity relationship models through synthesis and testing of systematic analogs would guide optimization efforts for specific biological targets. Investigation of improved synthetic methodologies, particularly those employing green chemistry principles, would enhance the compound's accessibility and reduce environmental impact . Exploration of formulation strategies to address solubility limitations would be valuable for biological applications . Expanded toxicological studies would provide more complete safety data to inform handling protocols and potential applications . Collaborative research combining synthetic chemistry, computational modeling, and biological evaluation would accelerate progress in understanding and utilizing this versatile compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume